

Characterization of the Lipopeptide Antibiotic Friulimicin D Using Mass Spectrometry

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Compound of Interest

Compound Name: *Friulimicin D*

Cat. No.: *B15579398*

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Application Note

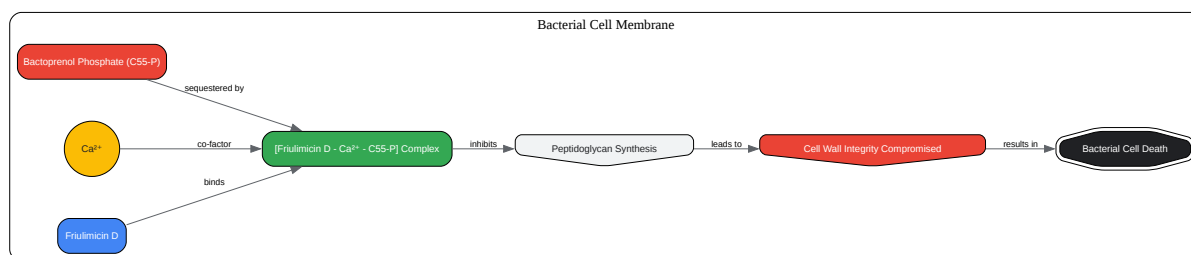
Audience: Researchers, scientists, and drug development professionals.

Introduction

Friulimicin D is a member of a class of lipopeptide antibiotics produced by the actinomycete *Actinoplanes friuliensis*.^{[1][2]} These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. The unique mechanism of action of friulimicins, which involves the inhibition of peptidoglycan biosynthesis, makes them promising candidates for further drug development.^[1] **Friulimicin D**, like its analogue Friulimicin B, consists of a cyclic decapeptide core linked to a fatty acid tail.^{[2][3]} This amphipathic structure is crucial for its biological activity. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these complex natural products. This application note provides detailed protocols for the characterization of **Friulimicin D** using mass spectrometry.

Mechanism of Action

Friulimicin D exerts its antibacterial effect by disrupting the bacterial cell wall synthesis. This process is initiated by the formation of a calcium-ion-dependent complex with bactoprenol phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C55-P, **Friulimicin D** effectively halts the cell wall synthesis pathway, leading to bacterial cell death.



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Mechanism of action of **Friulimicin D**.

Quantitative Data

The molecular formula of **Friulimicin D** is C₆₀H₉₆N₁₄O₁₉, with a corresponding molecular weight of 1317.49 g/mol .^[4]

Property	Value	Reference
Molecular Formula	C ₆₀ H ₉₆ N ₁₄ O ₁₉	^[4]
Molecular Weight	1317.49 g/mol	^[4]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the successful mass spectrometric analysis of lipopeptides.

Protocol for Extraction from Bacterial Culture:

- Centrifuge the *Actinoplanes friuliensis* culture broth to separate the mycelium from the supernatant.
- Adjust the pH of the supernatant to acidic (e.g., pH 3-4) using a suitable acid (e.g., HCl).
- Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate or butanol.
- Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude lipopeptide extract.
- Further purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge.
 - Condition the cartridge with methanol followed by water.
 - Load the resuspended crude extract onto the cartridge.
 - Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.
 - Elute **Friulimicin D** with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
- Dry the eluted fraction and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile with 0.1% formic acid).

MALDI-TOF Mass Spectrometry for Intact Mass Determination

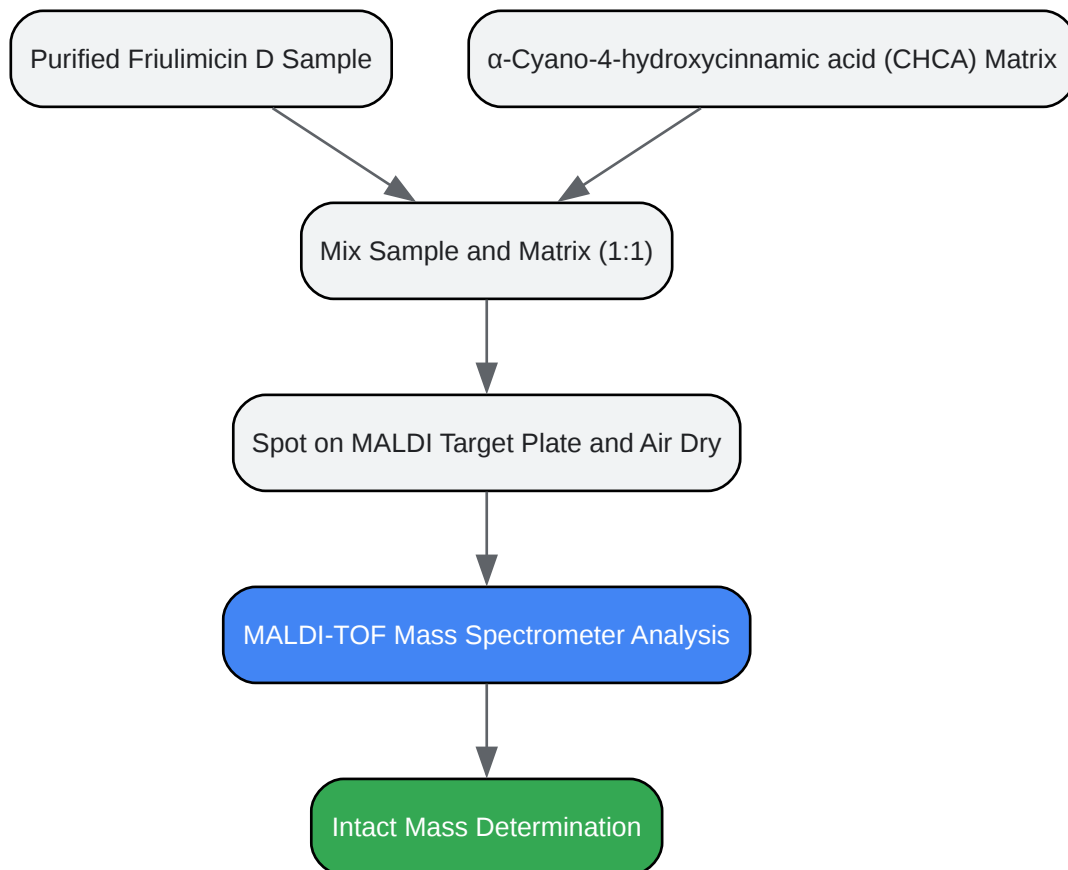
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of intact lipopeptides.

Protocol:

- **Matrix Selection:** A common matrix for lipopeptide analysis is α -cyano-4-hydroxycinnamic acid (CHCA).^[5] Prepare a saturated solution of CHCA in 50% acetonitrile/0.1%

trifluoroacetic acid.

- **Sample Spotting:** Mix the purified **Friulimicin D** sample with the matrix solution in a 1:1 ratio. Spot 1 μ L of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
- **Instrument Settings:**
 - Ionization Mode: Positive ion reflector mode.
 - Laser: Nitrogen laser (337 nm).
 - Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.
 - Mass Range: m/z 1000-2000.
- **Data Acquisition:** Acquire spectra and process them to determine the monoisotopic mass of **Friulimicin D**.



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MALDI-TOF MS workflow for **Friulimicin D**.

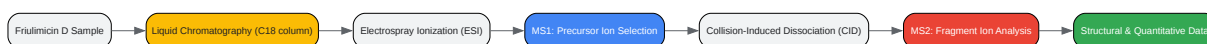
LC-MS/MS for Structural Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and quantification of **Friulimicin D** and its potential isomers or degradation products.

Protocol:

- Liquid Chromatography:
 - Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode.
 - MS1 Scan: Scan a mass range that includes the expected precursor ion of **Friulimicin D** (e.g., m/z 1318.5 for $[M+H]^+$).
 - MS/MS Fragmentation: Select the precursor ion of **Friulimicin D** for fragmentation using Collision-Induced Dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.

- Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.



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LC-MS/MS workflow for **Friulimicin D** analysis.

Data Interpretation

The interpretation of the MS/MS spectrum of a cyclic lipopeptide like **Friulimicin D** can be complex due to the cyclic nature of the peptide core. The fragmentation typically involves an initial ring-opening event followed by the fragmentation of the now linear peptide. The resulting fragment ions can be used to confirm the amino acid sequence of the peptide core and the structure of the fatty acid side chain.

Expected Fragmentation Pattern:

- b- and y-type ions: After ring opening, the linear peptide will fragment to produce b- and y-type ions, which can be used to deduce the amino acid sequence.
- Loss of the Fatty Acyl Chain: A characteristic fragmentation is the neutral loss of the fatty acyl group from the N-terminal amino acid.
- Internal Fragment Ions: Due to the cyclic structure, internal fragment ions resulting from two cleavages in the peptide backbone can also be observed.

By carefully analyzing the mass differences between the fragment ions, the amino acid sequence of the cyclic peptide can be confirmed. The mass of the precursor ion and the fragmentation pattern of the fatty acid chain will confirm the identity of the lipid moiety.

Conclusion

Mass spectrometry, particularly MALDI-TOF and LC-MS/MS, provides a robust and sensitive platform for the detailed characterization of **Friulimicin D**. The protocols outlined in this application note offer a comprehensive guide for researchers involved in the discovery, development, and quality control of this promising class of antibiotics. Accurate mass measurements and detailed fragmentation analysis are key to unambiguously identifying **Friulimicin D** and elucidating its structure, which is essential for understanding its structure-activity relationship and for the development of new and improved lipopeptide antibiotics.

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